molecular formula C12H8BrN B3122220 2-(4-Bromonaphthalen-1-yl)acetonitrile CAS No. 30098-50-1

2-(4-Bromonaphthalen-1-yl)acetonitrile

Cat. No. B3122220
CAS RN: 30098-50-1
M. Wt: 246.1 g/mol
InChI Key: FGLQUWFJASFZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromonaphthalen-1-yl)acetonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. It is a naphthalene derivative that is commonly used in the synthesis of other organic compounds.

Scientific Research Applications

Environmental Protection and Remediation

  • A comprehensive review elaborated on the recent progress of the adsorption of certain contaminants from water. It highlighted the significant advancements and structured the findings to identify interesting foundations for further research in the field of water remediation and environmental protection (Igwegbe et al., 2021).

Analytical Chemistry and Chromatography

  • The review on organic solvent composition in buffered HPLC mobile phases provided insights into the pH variations and pKa of analytes, offering a model to predict the pH of mobile phases for commonly used buffers. This has implications for understanding the behavior of complex molecules like 2-(4-Bromonaphthalen-1-yl)acetonitrile in chromatographic applications (Subirats et al., 2007).

Environmental Monitoring and Pollutant Analysis

  • The environmental concentrations and toxicology of certain pollutants were summarized in a review, presenting a comprehensive view of the substances from an environmental standpoint. This type of research is crucial in understanding the environmental impact of chemical compounds, including those similar in structure or function to 2-(4-Bromonaphthalen-1-yl)acetonitrile (Koch & Sures, 2018).

Synthesis and Practical Applications

  • A practical synthesis of a compound structurally related to 2-(4-Bromonaphthalen-1-yl)acetonitrile was reported. The paper discussed a new, practical method for the preparation of the compound, emphasizing the relevance of developing efficient synthesis methods for compounds used in various industries (Qiu et al., 2009).

Hydrophilic Interaction Chromatography

  • A review on stationary and mobile phases in hydrophilic interaction chromatography (HILIC) discussed the properties of various columns and the effects of sample structure and temperature on separation. This is pertinent for understanding the behavior of polar compounds, like 2-(4-Bromonaphthalen-1-yl)acetonitrile, in chromatographic separations (Jandera, 2011).

properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLQUWFJASFZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromonaphthalen-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromonaphthalen-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Bromonaphthalen-1-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Bromonaphthalen-1-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Bromonaphthalen-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Bromonaphthalen-1-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Bromonaphthalen-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.